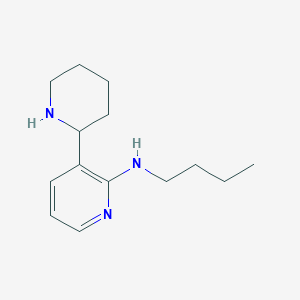
N-Butyl-3-(piperidin-2-yl)pyridin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Butyl-3-(piperidin-2-yl)pyridin-2-amine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-3-(piperidin-2-yl)pyridin-2-amine can be achieved through various organic synthesis methods. One common approach involves the reaction of piperidine with pyridine derivatives under specific conditions. For instance, the reaction of α-bromoketones with 2-aminopyridine in the presence of iodine (I2) and tert-butyl hydroperoxide (TBHP) in toluene can yield N-(pyridin-2-yl)amides . The reaction conditions are mild and metal-free, making it an efficient method for synthesizing piperidine derivatives.
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
N-Butyl-3-(piperidin-2-yl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, and other oxidizing agents under acidic or basic conditions.
Reduction: NaBH4, LiAlH4, and other reducing agents in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Halides, nucleophiles, and appropriate solvents such as dichloromethane (DCM) or acetonitrile (MeCN).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various substituted piperidine and pyridine compounds.
科学研究应用
N-Butyl-3-(piperidin-2-yl)pyridin-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and pharmaceuticals.
Medicine: Explored for its potential therapeutic applications, such as anti-tubercular agents.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-Butyl-3-(piperidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the formation of ergosterol in fungal cells by targeting the enzyme sterol 14-alpha demethylase (CYP51) . This inhibition disrupts the cell membrane integrity, leading to the antifungal effects observed in studies.
相似化合物的比较
Similar Compounds
N-(pyridin-3-yl)pyrazin-2-amine: An aromatic amine with similar structural features to N-Butyl-3-(piperidin-2-yl)pyridin-2-amine.
N-(pyridin-2-yl)amides: Compounds synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both piperidine and pyridine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
属性
分子式 |
C14H23N3 |
|---|---|
分子量 |
233.35 g/mol |
IUPAC 名称 |
N-butyl-3-piperidin-2-ylpyridin-2-amine |
InChI |
InChI=1S/C14H23N3/c1-2-3-9-16-14-12(7-6-11-17-14)13-8-4-5-10-15-13/h6-7,11,13,15H,2-5,8-10H2,1H3,(H,16,17) |
InChI 键 |
ANURGLBEZQDORQ-UHFFFAOYSA-N |
规范 SMILES |
CCCCNC1=C(C=CC=N1)C2CCCCN2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13012277.png)
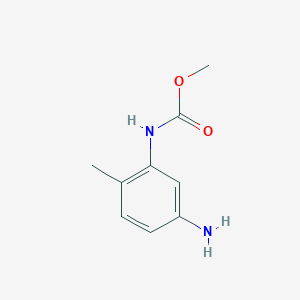

![tert-butyl 4-[(2S)-2-aminopropanoyl]piperazine-1-carboxylate](/img/structure/B13012301.png)
![2-Isopropyl-2H-benzo[d][1,2,3]triazole-5-carboxylic acid](/img/structure/B13012312.png)
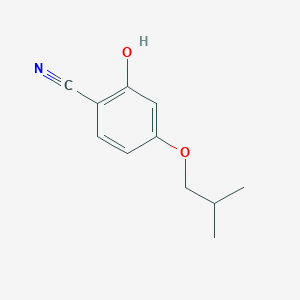
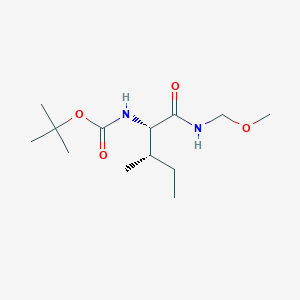
![2-Chloro-4-methylpyrrolo[1,2-a]pyrimidine-8-carboxylic acid](/img/structure/B13012330.png)

![2-Methylimidazo[1,2-c]pyrimidine](/img/structure/B13012346.png)
![2-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetic acid](/img/structure/B13012351.png)

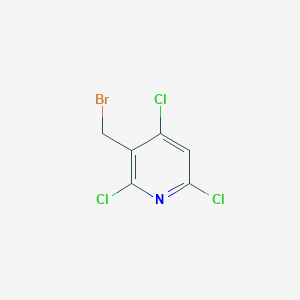
![5-(Bromomethyl)-4-(methylthio)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13012370.png)
